2-cyano-N-cyclopropyl-3-(naphthalen-1-yl)prop-2-enamide
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Overview
Description
2-cyano-N-cyclopropyl-3-(naphthalen-1-yl)prop-2-enamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body.
Mechanism of Action
Target of Action
Similar compounds have been known to targetDihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme involved in the de novo synthesis of pyrimidine .
Mode of Action
It’s known that compounds targeting dhodh typically inhibit the enzyme, disrupting the synthesis of pyrimidines and thus affecting dna replication .
Biochemical Pathways
The compound likely affects the pyrimidine biosynthesis pathway by inhibiting DHODH . This inhibition disrupts the production of uridine monophosphate (UMP), a precursor to all pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The downstream effects include halted cell growth and proliferation, particularly impacting rapidly dividing cells.
Result of Action
The inhibition of DHODH and subsequent disruption of pyrimidine biosynthesis can lead to the cessation of cell growth and proliferation . This makes DHODH inhibitors potential candidates for anticancer and immunosuppressive drugs.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . For instance, certain reactions involving similar compounds have been observed to occur under very mild conditions . .
Advantages and Limitations for Lab Experiments
2-cyano-N-cyclopropyl-3-(naphthalen-1-yl)prop-2-enamide has several advantages for lab experiments. It is a highly selective agonist of the adenosine A1 receptor, which allows for precise manipulation of the receptor. This compound is also stable and has a long half-life, which allows for prolonged experiments. However, this compound has several limitations. It is relatively expensive and difficult to synthesize, which limits its availability. In addition, this compound has a relatively low potency compared to other adenosine A1 receptor agonists.
Future Directions
There are several future directions for the study of 2-cyano-N-cyclopropyl-3-(naphthalen-1-yl)prop-2-enamide. One area of research is the potential therapeutic applications of this compound in the treatment of cardiovascular disease, neurodegenerative diseases, and cancer. Another area of research is the development of more potent and selective adenosine A1 receptor agonists. Finally, the development of new synthetic methods for this compound could improve its availability and reduce its cost.
Synthesis Methods
The synthesis of 2-cyano-N-cyclopropyl-3-(naphthalen-1-yl)prop-2-enamide involves the reaction of 2-cyano-3-(naphthalen-1-yl)prop-2-enamide with cyclopropylamine in the presence of a base. The reaction proceeds via a Michael addition followed by cyclization to form the final product. The synthesis of this compound has been optimized to yield high purity and high yield.
Scientific Research Applications
2-cyano-N-cyclopropyl-3-(naphthalen-1-yl)prop-2-enamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of effects on the body, including reducing inflammation, improving cognitive function, and reducing pain. This compound has also been shown to have potential therapeutic applications in the treatment of cardiovascular disease, neurodegenerative diseases, and cancer.
properties
IUPAC Name |
2-cyano-N-cyclopropyl-3-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-11-14(17(20)19-15-8-9-15)10-13-6-3-5-12-4-1-2-7-16(12)13/h1-7,10,15H,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDAPNOHAOOBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=CC=CC3=CC=CC=C32)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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